2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid

GABA transporter mGAT3 inhibition imidazole regioisomerism

2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid (CAS 1310086-51-1) is a non-proteinogenic α-amino acid derivative in which the imidazole ring is linked at the 2-position to the β-carbon of the propanoic acid backbone and bears an N-1 ethyl substituent. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound belongs to the class of 3-(imidazolyl)-2-aminopropanoic acids—a scaffold claimed in Pfizer patents (US 6,919,457 B2; US 2003/0191107 A1) as TAFIa inhibitors for thrombotic indications.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13624798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CC(C(=O)O)N
InChIInChI=1S/C8H13N3O2/c1-2-11-4-3-10-7(11)5-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3,(H,12,13)
InChIKeyXZDCFXBREORFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic Acid: Structural Profile and Procurement-Relevant Classification


2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid (CAS 1310086-51-1) is a non-proteinogenic α-amino acid derivative in which the imidazole ring is linked at the 2-position to the β-carbon of the propanoic acid backbone and bears an N-1 ethyl substituent [1]. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound belongs to the class of 3-(imidazolyl)-2-aminopropanoic acids—a scaffold claimed in Pfizer patents (US 6,919,457 B2; US 2003/0191107 A1) as TAFIa inhibitors for thrombotic indications [2][3]. The compound is structurally distinguished from natural L-histidine by three features: (1) imidazole attachment at the 2-position rather than the 4(5)-position, (2) N-1 ethylation of the imidazole ring, and (3) the absence of the extended amino-polymethyleneimino side chain found in the most potent TAFIa clinical candidates [4]. It is currently supplied as a specialty research chemical by vendors including Enamine, AKSci (97% purity), and Leyan (98% purity), with limited commercial availability .

Why In-Class Histidine Analogs Cannot Substitute for 2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic Acid in Research Applications


Although numerous imidazole-containing amino acid derivatives exist—including natural L-histidine, 3-(imidazol-2-yl)-L-alanine, Nτ-ethylhistidine, and 3-ethylhistidine—these compounds are not functionally interchangeable with 2-amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid. The combination of imidazole attachment at the 2-position (rather than the conventional 4-position of histidine) and N-1 ethylation creates a unique spatial orientation of the metal-coordinating nitrogen lone pair [1]. In TAFIa inhibitor SAR studies, N-alkyl substitution on the imidazole ring of related 3-(imidazolyl)-2-aminopropanoic acid scaffolds produced a >4.9-fold variation in inhibitory potency (Ki ranging from 70 nM to 344 nM) depending on the specific N-substituent, with the ethyl analog exhibiting a Ki of 250 nM compared to 344 nM for the unsubstituted parent [2]. Furthermore, imidazole regioisomerism (2-yl vs. 4-yl attachment) alters the geometry of zinc chelation in metalloprotease active sites, a critical determinant of both target engagement and selectivity [2][3]. The quantitative evidence below establishes the specific differentiation dimensions that govern scientific selection among these closely related analogs.

2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic Acid: Quantitative Comparative Evidence for Scientific Procurement Decisions


Imidazole Regioisomerism: 2-yl vs. 4-yl Attachment Potency Differentiation in GABA Transporter Inhibition

The imidazole-2-yl substitution pattern on the propanoic acid scaffold produces a distinct pharmacological profile compared to the imidazole-4-yl regioisomer. In direct head-to-head pharmacological evaluation within the same study, 3-(1H-imidazol-2-yl)propanoic acid (11a, the non-ethylated parent of the target compound) exhibited a pIC50 of 4.54 ± 0.15 at mGAT3, compared to pIC50 of 4.76 ± 0.08 for the imidazole-4-yl regioisomer 1H-imidazol-4-ylacetic acid (9a)—a 1.66-fold difference in absolute IC50. However, the 2-substituted compound demonstrated superior subtype selectivity with IC50 ratios of mGAT3:mGAT2 = 18:1 and mGAT3:mGAT4 = 7:1 [1]. This regioisomerism-dependent selectivity profile is directly relevant to the target compound, which retains the 2-yl attachment while adding N-1 ethylation [2].

GABA transporter mGAT3 inhibition imidazole regioisomerism neurological disorder research

TAFIa Inhibitor Scaffold: N-Ethyl Substitution SAR vs. Unsubstituted and Methyl Analogs

Within the 3-(imidazolyl)-2-aminopropanoic acid class, N-alkyl substitution on the imidazole ring significantly modulates TAFIa inhibitory potency. The Pfizer TAFIa inhibitor program established a quantitative SAR series where the N-ethyl analog (Compound 10) exhibited a Ki of 250 nM against TAFIa, representing a 1.38-fold potency improvement over the unsubstituted parent (Compound 8, Ki = 344 nM) and comparable activity to the N-methyl analog (Compound 9, Ki = 235 nM) [1]. This SAR is directly relevant because the target compound incorporates the identical N-ethyl imidazole modification on a related 3-(imidazolyl)-2-aminopropanoic acid core, placing it within the same patent-protected chemical space (US 6,919,457 B2) as clinically evaluated TAFIa inhibitors [2]. Extension to n-propyl (Ki = 84 nM) and n-butyl (Ki = 70 nM) provided further gains, establishing that ethyl represents an intermediate point on the optimization trajectory [1].

TAFIa inhibition thrombosis research zinc metalloprotease structure-activity relationship

Lipophilicity Modulation: N-1 Ethylation Compared to Unsubstituted Imidazole Analogs

N-1 ethylation of the imidazole ring in 2-amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid produces a computable shift in lipophilicity relative to non-alkylated imidazole amino acid analogs. The target compound has a predicted XLogP3 of -3.0 and a topological polar surface area (TPSA) of 81.1 Ų [1]. By comparison, the non-ethylated parent scaffold 3-(1H-imidazol-2-yl)-L-alanine (CAS 95383-91-8) has a lower molecular weight (155.15 vs. 183.21 g/mol) but a higher predicted density (1.423 vs. 1.31 g/cm³) and a higher predicted boiling point (477.1 vs. 403.9 °C), reflecting the absence of the ethyl group . Natural L-histidine (CAS 71-00-1) has a reported XLogP of -3.20 compared to -3.0 for the target compound, indicating that N-ethylation shifts lipophilicity by approximately +0.2 log units relative to histidine [2]. This moderate increase in lipophilicity is consistent with the known relationship between imidazole N-alkylation and enhanced membrane permeability in antibacterial imidazole and imidazolium salt series [3].

lipophilicity membrane permeability physicochemical property peptide modification

Metal Coordination Geometry: Imidazol-2-yl vs. Imidazol-4-yl Zinc Binding Mode in Metalloprotease Active Sites

The imidazol-2-yl attachment in 2-amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid positions the imidazole ring nitrogen atoms in a different spatial orientation relative to the α-amino acid backbone compared to the imidazol-4-yl (histidine-type) attachment. In bis(imidazol-2-yl)methyl-containing amino acid complexes with Cu(II), Ni(II), and Zn(II), potentiometric and spectroscopic studies demonstrated that the imidazol-2-yl nitrogen donors serve as the primary metal binding sites with distinct stability constants compared to imidazol-4-yl systems [1]. In the TAFIa inhibitor program, X-ray crystallography at 1.4 Å resolution confirmed that the imidazole moiety of compound 21 (incorporating the 3-(imidazolyl)-2-aminopropanoic acid scaffold) ligates the catalytic zinc ion in the TAFIa active site—a binding mode that is dependent on the precise geometric relationship between the imidazole ring and the carboxylate/amine锌-binding pharmacophore [2]. Computational studies on histidine-metal ion interactions demonstrate that imidazole ring nitrogen has much higher metal ion affinity compared to the π-face, and the regiochemistry of imidazole attachment (2-position vs. 4-position) controls which nitrogen is presented to the metal center [3].

metal chelation zinc coordination metalloprotease inhibitor bioinorganic chemistry

Procurement Accessibility: Vendor Availability and Pricing Compared to Structurally Closest Commercial Analogs

2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic acid occupies a distinct procurement niche relative to commercially available analogs. As of 2023, the compound is listed by Enamine (Catalog EN300-1299085) at $829.00 per 0.1 g and $1,426.00 per 0.5 g, reflecting its status as a low-volume specialty building block [1]. By comparison, the non-ethylated analog 3-(1H-imidazol-2-yl)-L-alanine (CAS 95383-91-8) and the regioisomeric analog (R)-2-amino-3-(1H-imidazol-2-yl)propanoic acid (CAS 68068-70-2) are available from Leyan at 98% purity with standard catalog pricing . The target compound is also supplied by AKSci (Catalog 0914EL, 97% minimum purity) . The discontinued listing at CymitQuimica (Ref. 10-F739018, previously available in 1 g quantity) suggests intermittent commercial availability that may necessitate custom synthesis for bulk requirements . Natural L-histidine (CAS 71-00-1), by contrast, is a commodity biochemical available at kilogram scale from hundreds of suppliers at low cost, highlighting the specialized nature of the N-1 ethyl, imidazol-2-yl substitution pattern.

chemical procurement specialty amino acid custom synthesis research chemical availability

Optimal Research Applications for 2-Amino-3-(1-ethyl-1H-imidazol-2-yl)propanoic Acid Based on Quantitative Evidence


TAFIa Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

This compound serves as a strategic intermediate-occupancy probe within the Pfizer-disclosed 3-(imidazolyl)-2-aminopropanoic acid TAFIa inhibitor chemical space [1]. The N-ethyl substituent corresponds to the SAR-determined point (Compound 10, Ki = 250 nM) that lies between the unsubstituted parent (Ki = 344 nM) and optimized n-butyl analog (Ki = 70 nM) [2]. Researchers can use this compound to benchmark the contribution of the N-ethyl group to TAFIa potency and selectivity in their own assay systems, or as a synthetic precursor for further elaboration at the α-amino position to generate patent-differentiated TAFIa inhibitors. The ethyl substitution has been crystallographically confirmed to occupy a lipophilic channel projecting toward solvent in the TAFIa active site, making this substitution pattern valuable for modulating physicochemical properties without disrupting the critical imidazole-zinc interaction [2].

Subtype-Selective mGAT3 GABA Transporter Inhibitor Development

The imidazol-2-yl scaffold, of which this compound is an N-ethylated derivative, has demonstrated a favorable mGAT3 selectivity profile (mGAT3:mGAT2 = 18:1; mGAT3:mGAT4 = 7:1) compared to the imidazol-4-yl regioisomer [3]. The N-1 ethyl group provides a synthetic handle for further derivatization with lipophilic moieties (such as the 2-[9-(4-methoxyphenyl)-9H-fluoren-9-yl]oxyethyl side chain) known to enhance blood-brain barrier penetration and mGAT3 inhibitory potency in nipecotic acid-based GABA uptake inhibitors [3]. The α-amino acid functionality additionally enables incorporation into peptide or peptidomimetic frameworks for extended pharmacological evaluation in neurological disorder models including epilepsy, Parkinson's disease, and migraine [3].

Metal-Chelating Biomimetic Ligand Design for Bioinorganic Chemistry

The unique combination of an imidazol-2-yl attachment (rather than imidazol-4-yl as in histidine) with an N-1 ethyl group makes this compound a geometrically distinct metal-binding building block for biomimetic ligand synthesis [4]. In bis(imidazol-2-yl)methyl systems, the 2-yl nitrogen donors have been shown by potentiometric and EPR spectroscopy to serve as primary metal binding sites for Cu(II), Ni(II), and Zn(II) with coordination behavior distinct from histidine-based ligands [4]. The ethyl substituent further modulates the electron density at the coordinating nitrogen and introduces steric constraints that can tune metal-ion selectivity. This compound can be incorporated into peptide scaffolds via standard solid-phase peptide synthesis to create artificial metalloenzymes or metal-sensing peptides with coordination properties not accessible using canonical histidine [5].

Non-Proteinogenic Amino Acid Building Block for Peptide Engineering with Enhanced Lipophilicity

With a predicted XLogP3 of -3.0 compared to -3.20 for natural L-histidine, this compound offers a modest but quantifiable +0.20 log unit increase in lipophilicity while retaining the imidazole functionality critical for hydrogen bonding, π-stacking, and metal coordination [5][6]. This lipophilicity shift is consistent with the broader SAR established for imidazole/imidazolium antibacterial agents, where N-alkylation on the imidazole ring directly tunes membrane permeability and biological activity [7]. In peptide engineering applications, substituting a histidine residue with this N-ethyl imidazol-2-yl amino acid can incrementally alter peptide-membrane interactions, intracellular uptake, and pharmacokinetic distribution without abolishing the imidazole's catalytic or structural roles—a strategy particularly relevant for cell-penetrating peptides, antimicrobial peptides, and peptide-drug conjugates.

Quote Request

Request a Quote for 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.